1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide
Descripción
Propiedades
IUPAC Name |
2-methyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8O/c1-21-11(6-7-17-21)15(24)16-10-14-19-18-12-4-5-13(20-23(12)14)22-8-2-3-9-22/h4-7H,2-3,8-10H2,1H3,(H,16,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFQZJZDEHDQRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
The synthesis of 1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide involves multiple stepsThe reaction conditions typically involve the use of organic solvents such as N,N-dimethylformamide and catalysts like palladium acetate . Industrial production methods may involve scaling up these reactions using continuous flow chemistry to ensure consistent quality and yield.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, often using reagents like sodium hydride or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways. This inhibition can lead to the arrest of cell growth and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Triazolo-Pyridazine vs. Triazolo-Pyrimidine/Pyrazolo-Pyrimidine
- Target Compound: The [1,2,4]triazolo[4,3-b]pyridazine core contains a pyridazine ring (two adjacent nitrogen atoms) fused to a triazole.
- Analogs : Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives exhibit isomerization under specific conditions, highlighting structural flexibility absent in the more rigid pyridazine-based target compound .
Pyrazole Carboxamide vs. Pyrazolo-Pyridine
- Compound (CAS 1005612-70-3) : The pyrazolo[3,4-b]pyridine core lacks the triazole ring but shares carboxamide functionality. The pyridine ring’s lower nitrogen density may reduce polarity compared to the target compound’s triazolo-pyridazine system .
Substituent Effects
Physicochemical and Electronic Properties
- Conformational Rigidity: The target compound’s triazolo-pyridazine core likely imposes planarity, contrasting with the non-planar pyrazole-carboxamide in (dihedral angles: 7.70°–89.17° between rings) .
- Electron Delocalization: ’s triazole derivatives exhibit shortened C–N bonds (1.348–1.366 Å), suggesting strong conjugation.
Q & A
Q. Basic Research Focus
- NMR spectroscopy : Use ¹H/¹³C NMR to confirm regioselectivity of substitutions (e.g., methyl group on pyrazole vs. triazolopyridazine) and detect residual solvents .
- HPLC-MS : Quantify purity (>95%) and identify trace impurities (e.g., unreacted precursors) .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as seen in related pyrazole-triazole hybrids .
Advanced Tip : Pair with IR spectroscopy to verify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
How can molecular docking studies predict the compound’s biological targets?
Q. Advanced Research Focus
- Target selection : Prioritize enzymes/receptors with binding pockets compatible with the compound’s heterocyclic core (e.g., kinases, GPCRs) .
- Docking software : Use AutoDock Vina or Schrödinger Suite to simulate interactions. For example, the triazolopyridazine moiety may form π-π stacking with aromatic residues, while the pyrrolidine group engages in hydrophobic interactions .
- Validation : Compare docking scores with known inhibitors (e.g., 14-α-demethylase lanosterol, PDB:3LD6) and validate via in vitro assays .
What strategies resolve contradictions between in vitro and in vivo bioactivity data?
Q. Advanced Research Focus
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsomes) to identify rapid clearance or prodrug activation .
- Solubility optimization : Modify substituents (e.g., replace methyl with hydrophilic groups) to enhance bioavailability, as seen in structurally similar carboxamides .
- Off-target analysis : Use proteome-wide affinity assays (e.g., thermal shift) to identify unintended interactions .
How to design a stability study for this compound under varying pH and temperature conditions?
Q. Basic Research Focus
- pH-dependent hydrolysis : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC; acidic conditions may hydrolyze the carboxamide bond .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C typical for similar triazoles) .
Advanced Tip : Simulate physiological conditions with plasma proteins to study binding-induced stabilization .
What synthetic routes improve yield for the triazolopyridazine core?
Q. Basic Research Focus
- Cyclocondensation : Optimize stoichiometry of hydrazine derivatives and diketones to form the triazole ring .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining >80% yield, as demonstrated for analogous triazolo-pyridazines .
Methodological Note : Use Dean-Stark traps to remove water in condensation reactions, shifting equilibrium toward product .
How does the compound’s logP affect membrane permeability in cellular assays?
Q. Advanced Research Focus
- Computational prediction : Calculate logP (e.g., using ChemAxon) to estimate lipophilicity. The compound’s logP ~2.5 (predicted) suggests moderate permeability .
- Caco-2 assays : Measure apical-to-basolateral transport to validate predictions. Structural analogs with pyrrolidine substituents show enhanced uptake due to balanced hydrophobicity .
What in silico tools are recommended for toxicity profiling?
Q. Advanced Research Focus
- ADMET prediction : Use SwissADME or ProTox-II to assess hepatotoxicity, Ames mutagenicity, and hERG inhibition. The pyrrolidine group may raise alerts for phospholipidosis .
- Metabolite prediction : Employ GLORY or Meteor to identify potential reactive metabolites (e.g., N-oxides from pyrrolidine oxidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
